Sodium prasterone sulfate dihydrate
Sodium prasterone sulfate dihydrate
Prasterone is an endogenous steroid hormone that acts as an agonist at ERβ, NMDA, and σ1 receptors, a partial agonist at ERα and AR, and antagonist at GABA-A receptors. It displays a variety of biologocial activities, including enhancing working memory and cognition, inhibiting proliferation and migration of cervical cancer cells, increasing expression of various glutamate transporters to suppress seizures, and minimizing gastric acid secretion, lipid peroxidation and ulcer formation.
Brand Name:
Vulcanchem
CAS No.:
78590-17-7
VCID:
VC0005728
InChI:
InChI=1S/C19H28O5S.Na.2H2O/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;;;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);;2*1H2/q;+1;;/p-1/t13-,14-,15-,16-,18-,19-;;;/m0.../s1
SMILES:
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.O.O.[Na+]
Molecular Formula:
C19H31NaO7S
Molecular Weight:
426.5 g/mol
Sodium prasterone sulfate dihydrate
CAS No.: 78590-17-7
Cat. No.: VC0005728
Molecular Formula: C19H31NaO7S
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Prasterone is an endogenous steroid hormone that acts as an agonist at ERβ, NMDA, and σ1 receptors, a partial agonist at ERα and AR, and antagonist at GABA-A receptors. It displays a variety of biologocial activities, including enhancing working memory and cognition, inhibiting proliferation and migration of cervical cancer cells, increasing expression of various glutamate transporters to suppress seizures, and minimizing gastric acid secretion, lipid peroxidation and ulcer formation. |
|---|---|
| CAS No. | 78590-17-7 |
| Molecular Formula | C19H31NaO7S |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | sodium;[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate;dihydrate |
| Standard InChI | InChI=1S/C19H28O5S.Na.2H2O/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;;;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);;2*1H2/q;+1;;/p-1/t13-,14-,15-,16-,18-,19-;;;/m0.../s1 |
| Standard InChI Key | NLNMKDUYGPNWAO-OXNWJOIVSA-M |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C.O.O.[Na+] |
| SMILES | CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.O.O.[Na+] |
| Canonical SMILES | CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.O.O.[Na+] |
| Appearance | Solid powder |
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